Cas no 316124-58-0 (Benzamide, N-(2,4-difluorophenyl)-2-hydroxy-)
Benzamide, N-(2,4-difluorophenyl)-2-hydroxy- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(2,4-difluorophenyl)-2-hydroxy-
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- MDL: MFCD00120192
- Inchi: 1S/C13H9F2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
- InChI Key: ODTXYAGVNHCSKH-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(F)C=C1F)(=O)C1=CC=CC=C1O
Benzamide, N-(2,4-difluorophenyl)-2-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB532522-1 g |
N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide |
316124-58-0 | 1g |
€452.00 | 2023-07-11 | ||
| abcr | AB532522-1g |
N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide; . |
316124-58-0 | 1g |
€452.00 | 2025-03-19 | ||
| abcr | AB532522-5g |
N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide; . |
316124-58-0 | 5g |
€1408.60 | 2025-03-19 |
Benzamide, N-(2,4-difluorophenyl)-2-hydroxy- Suppliers
Benzamide, N-(2,4-difluorophenyl)-2-hydroxy- Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Benzamide, N-(2,4-difluorophenyl)-2-hydroxy-
Benzamide, N-(2,4-difluorophenyl)-2-hydroxy-
The compound Benzamide, N-(2,4-difluorophenyl)-2-hydroxy- (CAS No. 316124-58-0) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide functional group with a 2,4-difluorophenyl substituent and a hydroxyl group at the 2-position of the benzene ring. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and industrial applications.
Recent studies have highlighted the potential of N-(2,4-difluorophenyl)-2-hydroxybenzamide in drug discovery and development. The compound's ability to interact with specific biological targets has been explored in the context of anti-inflammatory and anti-cancer therapies. Researchers have reported that the hydroxyl group at the 2-position plays a critical role in enhancing the compound's bioavailability and its ability to penetrate cellular membranes. Furthermore, the fluorine atoms in the 2,4-difluorophenyl group contribute to the molecule's stability and resistance to metabolic degradation, making it an attractive candidate for pharmaceutical applications.
In addition to its biological applications, Benzamide, N-(2,4-difluorophenyl)-2-hydroxy- has also been investigated for its role in materials science. The compound's aromatic structure and functional groups make it suitable for use as a precursor in the synthesis of advanced materials such as polymers and organic semiconductors. Recent research has demonstrated that derivatives of this compound can be used to create high-performance organic light-emitting diodes (OLEDs) with improved efficiency and stability.
The synthesis of N-(2,4-difluorophenyl)-2-hydroxybenzamide involves a multi-step process that typically begins with the preparation of the corresponding amine intermediate. The reaction sequence often includes nucleophilic substitution or coupling reactions to introduce the desired functional groups. Researchers have optimized these synthetic routes to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical and materials science applications.
From an environmental perspective, Benzamide, N-(2,4-difluorophenyl)-2-hydroxy- has been evaluated for its biodegradability and potential ecological impact. Studies have shown that while the compound is resistant to microbial degradation due to its fluorinated substituents, it does not exhibit acute toxicity towards aquatic organisms under standard test conditions. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.
In conclusion, N-(2,4-difluorophenyl)-2-hydroxybenzamide (CAS No. 316124-58-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in drug discovery, materials science, and environmental chemistry. As new research continues to uncover its potential uses and properties, this compound is likely to play an increasingly important role in advancing scientific innovation.
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